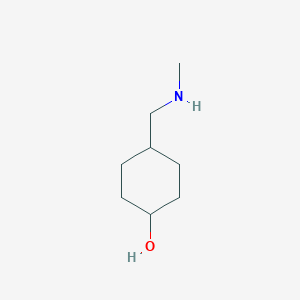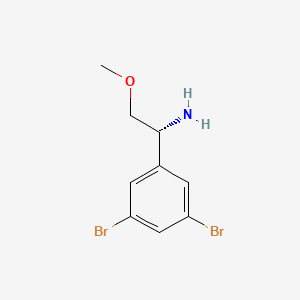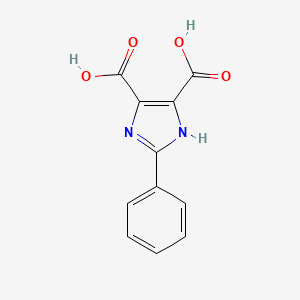
Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that features a carboxybenzyl (Cbz) protecting group attached to an amino acid. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base . The reaction proceeds with the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
Industrial production methods for Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: Pd/C, LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino acid . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which can be removed under acidic conditions.
N-Fmoc-protected amino acids: These compounds use fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, which can be removed using a base.
N-Alloc-protected amino acids: These compounds use allyloxycarbonyl (Alloc) as a protecting group, which can be removed using palladium catalysts.
The uniqueness of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid lies in its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other organic reactions .
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
MFRLLTJYHNOXRS-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)

